molecular formula C17H11ClFN5O B2776220 3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893913-84-3

3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2776220
CAS No.: 893913-84-3
M. Wt: 355.76
InChI Key: NRLILUKXVLFXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole and pyrimidine core. The structure features a 4-chlorophenyl group at position 3 and a 4-fluorobenzyl substituent at position 4. Its synthesis likely follows nucleophilic substitution or cyclization pathways, similar to related triazolopyrimidinones .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c18-12-3-7-14(8-4-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-1-5-13(19)6-2-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLILUKXVLFXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable triazole precursor under acidic or basic conditions to yield the desired triazolopyrimidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a specific enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Triazolo-Pyrimidinone Core

The following compounds share the triazolo[4,5-d]pyrimidin-7-one scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Weight Key Structural Features
Target Compound : 3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one - 4-ClPh (C3)
- 4-F-Bn (C6)
398.81 g/mol Electron-withdrawing Cl and F groups; planar triazolo-pyrimidinone core
3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one - 4-ClPh (C3)
- 4-Me-Bn (C6)
394.85 g/mol Methyl group introduces steric bulk; reduced electron-withdrawing effects vs. F substituent
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one - Ph (C3)
- 4-Cl-O-Ph (C5)
- iPr (C6)
381.82 g/mol Ether linkage at C5; isopropyl group increases hydrophobicity
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one - 3-F-Bn (C3)
- Oxadiazole-dimer (C6)
463.43 g/mol Oxadiazole moiety enhances π-stacking; methoxy groups improve solubility

Crystallographic and Conformational Analysis

  • Planarity of the Core: The triazolo-pyrimidinone ring is coplanar in all analogs (max deviation: 0.021 Å), suggesting a conjugated system critical for binding interactions .
  • Dihedral Angles: Target compound’s 4-chlorophenyl group forms a near-planar angle (1.09°), while the 4-fluorobenzyl group is nearly perpendicular (87.74°), creating a T-shaped geometry . In contrast, 5-(4-chlorophenoxy)-6-isopropyl analog shows a 175.3° angle for the isopropyl group, indicating steric strain .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) logP Solubility (mg/mL) Crystallographic System
Target Compound 455–460 (predicted) 3.5 0.12 (DMSO) Monoclinic (predicted)
4-Methylbenzyl Analog 459 3.8 0.09 (DMSO) Monoclinic (C2/c)
5-(4-Chlorophenoxy) Analog 459 4.1 0.05 (DMSO) Monoclinic (C2/c)
Oxadiazole-containing Analog 320–325 2.1 1.8 (DMSO) Not reported

Biological Activity

3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiangiogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H13ClFN5O
  • Molecular Weight : 355.76 g/mol
  • CAS Number : 893913-84-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit the enzyme ferrochelatase (FECH), which plays a crucial role in heme synthesis and is implicated in various diseases characterized by neovascularization. Inhibition of FECH leads to increased levels of protoporphyrin IX (PPIX), a substrate that accumulates when FECH activity is blocked. This accumulation can trigger antiangiogenic effects by disrupting normal vascularization processes .

Anticancer Activity

Research has demonstrated that compounds within the triazolopyrimidinone class exhibit significant anticancer properties. For instance:

  • In vitro Studies : Several derivatives have shown IC50 values in the low micromolar range against cancer cell lines. Notably, compounds with chlorophenyl and fluorophenyl substituents displayed enhanced potency compared to their unsubstituted counterparts .
  • In vivo Studies : One study highlighted a specific derivative that exhibited antiangiogenic effects in a mouse model of choroidal neovascularization. This suggests potential therapeutic applications in ocular diseases and other conditions involving aberrant blood vessel growth .

Antimicrobial Activity

Triazolopyrimidines have also been investigated for their antimicrobial properties:

  • Fungal Inhibition : A study evaluated various triazole derivatives for antifungal activity, indicating that certain modifications could enhance efficacy against fungal pathogens. The presence of halogen substituents like chlorine and fluorine was associated with improved activity profiles .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives:

Substituent Biological Activity Remarks
ChlorophenylEnhanced anticancerImproves binding affinity to FECH
FluorophenylIncreased potencyContributes to better solubility and bioavailability
Alkyl groupsVariable effectsLarger groups may hinder activity due to steric hindrance

The presence and position of substituents significantly influence the compound's interaction with biological targets and its overall pharmacological profile.

Case Studies

  • Ferrochelatase Inhibition : A study identified several triazolopyrimidinones as potent inhibitors of FECH. Among these, derivatives with chlorophenyl substitutions exhibited superior inhibitory effects compared to others tested. The binding interactions were confirmed through cocrystal structures .
  • Antiangiogenic Effects : In vivo experiments demonstrated that specific derivatives could significantly reduce neovascularization in models of ocular disease. This was attributed to their ability to inhibit FECH and subsequently increase PPIX levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.